Guanosine, 2'-deoxy-8-(2-phenanthrenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, 2’-deoxy-8-(2-phenanthrenylamino)- is a modified nucleoside derivative of guanosine. This compound is characterized by the substitution of the hydrogen atom at the 8th position of the guanine base with a 2-phenanthrenylamino group. This modification imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-8-(2-phenanthrenylamino)- typically involves multi-step organic synthesisThis is achieved through nucleophilic substitution reactions, often using reagents like phenanthrene-2-amine and suitable catalysts under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Guanosine, 2’-deoxy-8-(2-phenanthrenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group at the 2-phenanthrenyl position can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino position.
Wissenschaftliche Forschungsanwendungen
Guanosine, 2’-deoxy-8-(2-phenanthrenylamino)- has diverse applications in scientific research:
Chemistry: Used as a probe to study nucleic acid interactions and modifications.
Biology: Investigated for its role in cellular signaling pathways and as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of Guanosine, 2’-deoxy-8-(2-phenanthrenylamino)- involves its incorporation into DNA, where it can disrupt normal base pairing and DNA replication processes. This disruption can lead to the activation of cellular repair mechanisms or apoptosis pathways. The compound may also interact with specific proteins and enzymes involved in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxy-8-(phenylmethoxy)guanosine: Another modified nucleoside with anticancer properties.
2’-Deoxyguanosine: The unmodified form, which serves as a building block for DNA synthesis.
Uniqueness
Guanosine, 2’-deoxy-8-(2-phenanthrenylamino)- is unique due to the presence of the 2-phenanthrenylamino group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a therapeutic agent and a research tool for studying nucleic acid interactions.
Eigenschaften
CAS-Nummer |
99504-05-9 |
---|---|
Molekularformel |
C24H22N6O4 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(phenanthren-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C24H22N6O4/c25-23-28-21-20(22(33)29-23)27-24(30(21)19-10-17(32)18(11-31)34-19)26-14-7-8-16-13(9-14)6-5-12-3-1-2-4-15(12)16/h1-9,17-19,31-32H,10-11H2,(H,26,27)(H3,25,28,29,33)/t17-,18+,19+/m0/s1 |
InChI-Schlüssel |
LNZCLSRHPHZVRV-IPMKNSEASA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C=C5)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC5=C(C=C4)C6=CC=CC=C6C=C5)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.